molecular formula C13H17NO2 B8499573 2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester

2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester

Cat. No. B8499573
M. Wt: 219.28 g/mol
InChI Key: MTQIBSCPCVCWJO-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

2-Methyl-6-(2-methyl-propenyl)-isonicotinic acid ethyl ester (9.90 g, 45.2 mmol) is dissolved in THF (100 mL) and methanol (100 mL), Pd/C (800 mg, 10% Pd) is added and the mixture is stirred under 1 atm H2 at rt for 5 h. The catalyst is filtered off and the filtrate is evaporated. The crude product is purified by CC on silica gel eluting with hexane:EA 1:1 to give 2-methyl-6-(2-methyl-propyl)-isonicotinic acid ethyl ester (9.78 g) as a colourless oil; LC-MS: tR=0.71 min.
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
800 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])[C:5]1[CH:10]=[C:9]([CH:11]=[C:12]([CH3:14])[CH3:13])[N:8]=[C:7]([CH3:15])[CH:6]=1)[CH3:2]>C1COCC1.CO.[Pd]>[CH2:1]([O:3][C:4](=[O:16])[C:5]1[CH:10]=[C:9]([CH2:11][CH:12]([CH3:13])[CH3:14])[N:8]=[C:7]([CH3:15])[CH:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
C(C)OC(C1=CC(=NC(=C1)C=C(C)C)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
800 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred under 1 atm H2 at rt for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by CC on silica gel eluting with hexane:EA 1:1

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC(C1=CC(=NC(=C1)CC(C)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.78 g
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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